2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a sec-butoxy group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the sec-butoxy group.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction, where a boronic acid or boronate ester reacts with the pyridine ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound to a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, R-OH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield more saturated derivatives of the compound.
Scientific Research Applications
2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its specific structure and the nature of the target. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan
Uniqueness
The uniqueness of 2-(sec-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of a pyridine ring with a sec-butoxy group and a dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
1346707-88-7 |
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Molecular Formula |
C15H24BNO3 |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
2-butan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO3/c1-7-11(2)18-13-10-12(8-9-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,7H2,1-6H3 |
InChI Key |
HJHQRTFRMCBAAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CC |
Origin of Product |
United States |
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